H-PRO-MET-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Crystal Structure Analysis

Studies have utilized L-Pro-L-Met as a model dipeptide to analyze protein conformation and the influence of proline residues on peptide structure. The crystal structure of L-Pro-L-methionine monohydrate has been determined using X-ray diffraction, providing insights into the specific arrangement of atoms and the influence of proline on the peptide backbone conformation.

Protein-Protein Interactions

L-Pro-L-Met has been used as a probe to study protein-protein interactions. Researchers have employed it to identify potential binding sites on proteins involved in various biological processes [].

Peptide Synthesis

L-Pro-L-Met can serve as a building block for the synthesis of longer peptides and proteins. Its use allows researchers to study the impact of proline residues on the properties and functions of these larger molecules [].

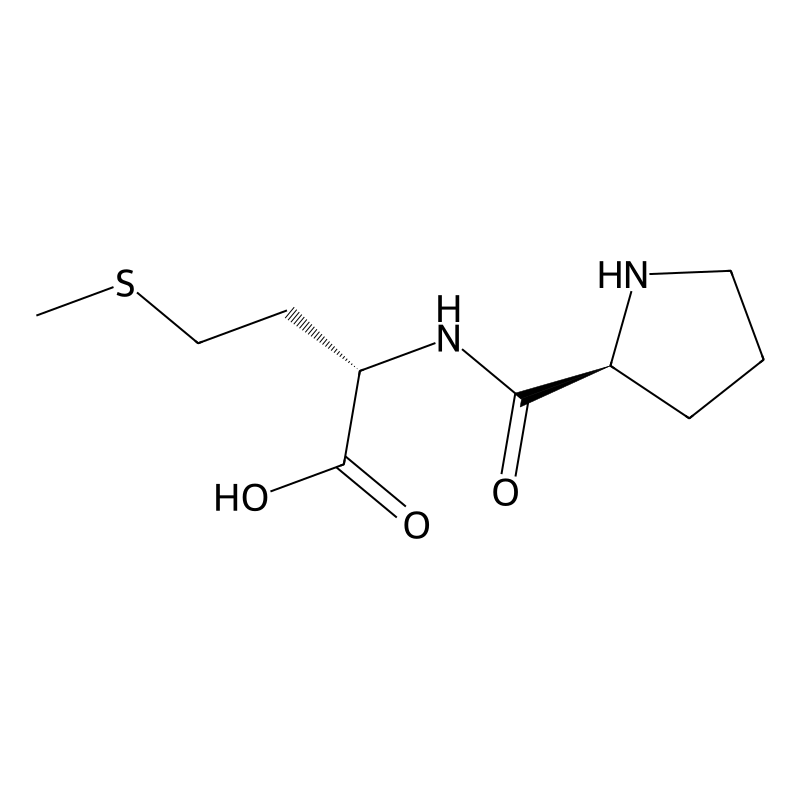

H-Pro-Met-OH is a dipeptide composed of the amino acids proline and methionine. This compound is characterized by its specific sequence, where proline is linked to methionine through a peptide bond. Dipeptides like H-Pro-Met-OH play significant roles in various biological processes and are often utilized in biochemical research and applications. The structure of H-Pro-Met-OH can be represented as follows:

- Chemical Formula: C₆H₁₃N₃O₂S

- Molecular Weight: Approximately 175.25 g/mol

This dipeptide can serve as a substrate for prolinase, an enzyme that catalyzes the hydrolysis of proline-containing peptides, thus playing a role in protein metabolism and amino acid recycling .

- Hydrolysis: Under acidic or basic conditions, H-Pro-Met-OH can undergo hydrolysis to yield free proline and methionine.

- Enzymatic Reactions: It can be a substrate for various enzymes such as prolinase, which cleaves the peptide bond, releasing proline .

- Condensation Reactions: H-Pro-Met-OH can react with other amino acids or peptides to form larger peptides through peptide bond formation.

These reactions highlight the compound's versatility in biochemical pathways.

The synthesis of H-Pro-Met-OH can be achieved through various methods:

- Solid Phase Peptide Synthesis: This is a common method where the amino acids are sequentially added to a growing peptide chain on a solid support. Proline is typically coupled first, followed by methionine.

- Liquid Phase Synthesis: Involves the use of solution-based chemistry to form the peptide bond between proline and methionine.

- Enzymatic Synthesis: Utilizing specific enzymes such as ribosomes or proteases that facilitate peptide bond formation under mild conditions.

These methods allow for the efficient production of H-Pro-Met-OH for research and industrial applications.

H-Pro-Met-OH has several applications in various fields:

- Pharmaceutical Research: Used in studies exploring peptide-based drugs and their mechanisms.

- Nutraceuticals: Incorporated into dietary supplements for its nutritional benefits.

- Cosmetics: Used in formulations aimed at enhancing skin health due to its potential antioxidant properties.

- Biochemical Studies: Serves as a model compound in studies related to protein folding and enzymatic activity.

These applications demonstrate the compound's versatility across different industries.

Research on interaction studies involving H-Pro-Met-OH has revealed insights into its biochemical behavior:

- Binding Studies: Investigations into how H-Pro-Met-OH interacts with enzymes such as prolinase have shown that it can influence enzyme kinetics and substrate specificity.

- Cellular Interactions: Studies have indicated that this dipeptide may affect cell signaling pathways related to metabolism and stress responses .

Such studies are crucial for understanding the broader implications of H-Pro-Met-OH in biological systems.

Several compounds are structurally or functionally similar to H-Pro-Met-OH. Here are some notable examples:

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-Met-Pro-OH | Methionine + Proline | Often used as a substrate for aminopeptidase P. |

| H-Met-Met-OH | Two Methionines | Functions as a metabolite in Mycoplasma genitalium. |

| H-Gly-Pro-OH | Glycine + Proline | Known for its role in collagen stability. |

Each of these compounds shares similarities with H-Pro-Met-OH but also exhibits unique properties that distinguish them within biochemical contexts.